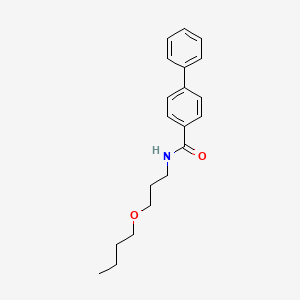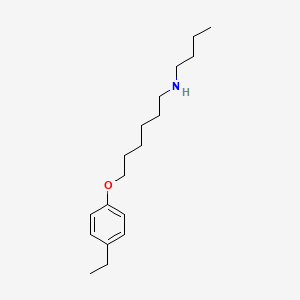
3,5-dimethyl-N,1-diphenyl-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dimethyl-N,1-diphenyl-1H-pyrazole-4-sulfonamide, also known as DPPS, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a sulfonamide derivative that has shown promising results in various scientific research applications. The synthesis method of DPPS is relatively simple, and its mechanism of action involves the inhibition of carbonic anhydrase enzymes.
Mecanismo De Acción
The mechanism of action of 3,5-dimethyl-N,1-diphenyl-1H-pyrazole-4-sulfonamide involves the inhibition of carbonic anhydrase enzymes. The compound binds to the zinc ion in the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition leads to a decrease in the concentration of bicarbonate ions, which can have various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. Inhibition of carbonic anhydrase enzymes can lead to a decrease in the concentration of bicarbonate ions, resulting in a decrease in blood pH. This effect can be useful in the treatment of diseases such as glaucoma, where a decrease in intraocular pressure is desired. This compound has also been shown to exhibit anticonvulsant activity, making it a potential candidate for the treatment of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of 3,5-dimethyl-N,1-diphenyl-1H-pyrazole-4-sulfonamide is its ease of synthesis. The compound can be synthesized using relatively simple chemical reactions, making it readily available for research purposes. This compound has also shown excellent inhibitory activity against carbonic anhydrase enzymes, making it a potential candidate for the development of new drugs. However, one of the limitations of this compound is its relatively low solubility in water, which can make it challenging to use in certain experimental setups.
Direcciones Futuras
There are several future directions for the research and development of 3,5-dimethyl-N,1-diphenyl-1H-pyrazole-4-sulfonamide. One potential direction is the development of new drugs based on the structure of this compound. The inhibitory activity of this compound against carbonic anhydrase enzymes makes it a promising candidate for the treatment of various diseases. Another potential direction is the modification of the this compound structure to improve its solubility in water, making it more suitable for use in various experimental setups.
Conclusion:
In conclusion, this compound is a sulfonamide derivative that has shown promising results in various scientific research applications. The compound can be synthesized using relatively simple chemical reactions and has excellent inhibitory activity against carbonic anhydrase enzymes. This compound has various biochemical and physiological effects and has potential applications in the treatment of various diseases. Further research and development of this compound are necessary to explore its full potential.
Métodos De Síntesis
The synthesis of 3,5-dimethyl-N,1-diphenyl-1H-pyrazole-4-sulfonamide involves the reaction of 3,5-dimethyl-1H-pyrazole with diphenylsulfonamide in the presence of a base such as potassium carbonate. The reaction occurs at room temperature and yields this compound as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
3,5-dimethyl-N,1-diphenyl-1H-pyrazole-4-sulfonamide has been extensively studied for its potential applications in various scientific research fields. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been shown to exhibit excellent inhibitory activity against carbonic anhydrase enzymes. Carbonic anhydrase enzymes play a crucial role in various physiological processes, including acid-base balance, respiration, and bone resorption. Inhibition of these enzymes has been linked to the treatment of various diseases, including glaucoma, epilepsy, and cancer.
Propiedades
IUPAC Name |
3,5-dimethyl-N,1-diphenylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-13-17(23(21,22)19-15-9-5-3-6-10-15)14(2)20(18-13)16-11-7-4-8-12-16/h3-12,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVHKYFTEHXIHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)S(=O)(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-hydroxyphenyl)-3-phenylpropanamide](/img/structure/B5065699.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5065718.png)
![1-isopropyl-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5065723.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(3-bromophenyl)-2,5-pyrrolidinedione](/img/structure/B5065728.png)
![5-(4-propoxybenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5065733.png)
![N-{1-[1-(N-acetyl-L-leucyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5065738.png)
![1-(4-methylphenyl)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5065750.png)



![ethyl 2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanoate](/img/structure/B5065771.png)